molecular formula C10H14N4O2 B14786015 (2S)-2-Amino-N-methyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide

(2S)-2-Amino-N-methyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide

Cat. No.: B14786015
M. Wt: 222.24 g/mol
InChI Key: CNJVQECYCAYTFN-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a pyrazine derivative as the starting material, which undergoes a series of reactions including amination, methylation, and amidation to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the parameters to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The pyrazine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide exerts its effects involves its interaction with specific molecular targets. The pyrazine ring can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-methyl-N-(2-oxo-2-(pyridin-2-yl)ethyl)propanamide: Similar structure but with a pyridine ring instead of pyrazine.

    (S)-2-Amino-N-methyl-N-(2-oxo-2-(quinolin-2-yl)ethyl)propanamide: Contains a quinoline ring, offering different biological properties.

Uniqueness

(S)-2-Amino-N-methyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)propanamide is unique due to its specific pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

2-amino-N-methyl-N-(2-oxo-2-pyrazin-2-ylethyl)propanamide

InChI

InChI=1S/C10H14N4O2/c1-7(11)10(16)14(2)6-9(15)8-5-12-3-4-13-8/h3-5,7H,6,11H2,1-2H3

InChI Key

CNJVQECYCAYTFN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC(=O)C1=NC=CN=C1)N

Origin of Product

United States

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